

Chemical Profile and Identification Strategy

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Compound Focus: Isorosmanol

CAS No.: 93780-80-4

Cat. No.: S1921399

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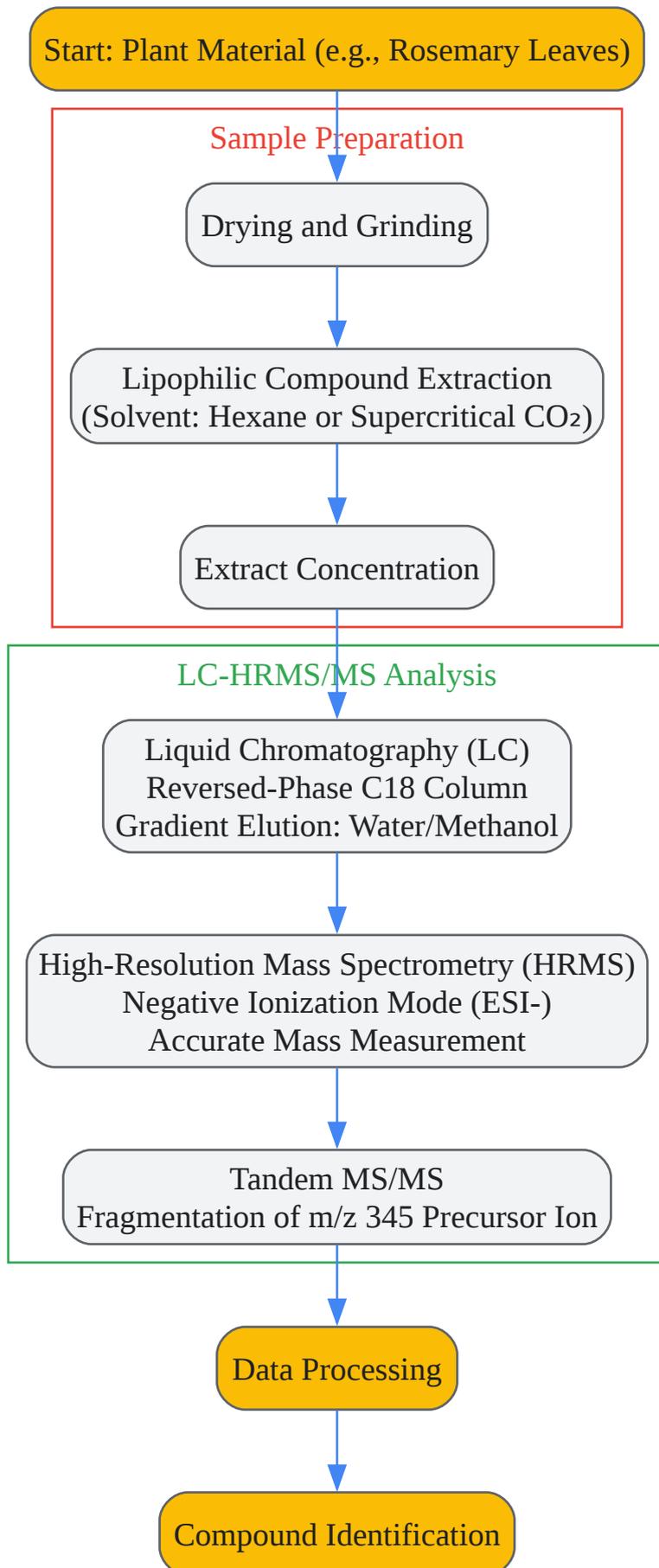
Isorosmanol is an oxidized diterpene found in rosemary (*Salvia rosmarinus*). It is part of a complex of structurally similar compounds, including rosmanol and epirosmanol, which are oxidation products of carnosic acid [1] [2]. Distinguishing between these isomers is a primary challenge in analysis.

Table 1: Key LC-HRMS/MS Characteristics for Isorosmanol and Isomers

Compound	Tentative Identity	[M-H] ⁻ (m/z)	Major Fragment Ions (m/z)	Key Diagnostic Ions (m/z)
Isorosmanol	7β-hydroxy-7-deoxyrosmanol [3]	345.171 [3]	301, 283 [3]	Information not specified in search results.
Rosmanol	7α-hydroxy-7-deoxyrosmanol [3]	345.171 [3]	301, 283 [3]	Information not specified in search results.
(Epi) (Iso)rosmanol I/II	Isomers of Rosmanol [3]	345.171 [3]	301, 283 [3]	Information not specified in search results.
12-O-methylcarnosic acid	Methylated derivative	345.2080 [3]	301 [3]	Different accurate mass vs. Isorosmanol (345.2080 vs. 345.171)

Detailed Experimental Protocol

Here is a detailed workflow and methodology for the identification of **Isorosmanol** from a plant matrix.



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Figure 1: Experimental workflow for the identification of **Isorosmanol** from a plant matrix, from sample preparation to data analysis.

Sample Preparation and Extraction

- **Plant Material:** Use dried rosemary leaves. For sensitive compounds, **freeze-drying** is recommended to preserve chemical integrity [2]. Grind the material into a fine, homogeneous powder.
- **Extraction of Lipophilic Compounds:** **Isorosmanol** is best extracted with non-polar or moderately polar solvents.
 - **Hexane Extraction:** Exhaustively extract the powdered leaves with hexane at room temperature to obtain a crude lipophilic extract [3].
 - **Supercritical CO₂ Extraction:** This is an excellent alternative as it operates at lower temperatures in the dark, minimizing the degradation of labile compounds like carnosic acid and its derivatives [2]. It can be performed with or without a polar co-solvent like ethanol.

LC-HRMS/MS Analysis

Optimal conditions are adapted from published methods for profiling rosemary extracts [3] [4].

- **Liquid Chromatography (LC):**
 - **Column:** Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5.0 μm).
 - **Mobile Phase:** A gradient of water (with 0.1% formic acid, Mobile Phase A) and methanol or acetonitrile (Mobile Phase B).
 - **Gradient Example:** Ramp from 10% B to 100% B over 20-40 minutes.
 - **Column Temperature:** 30°C.
 - **Injection Volume:** 20 μL.
- **High-Resolution Mass Spectrometry (HRMS):**
 - **Ionization:** Electrospray Ionization in **negative mode (ESI-)** is typical for phenolic compounds.
 - **Mass Analyzer:** A Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument is ideal for accurate mass measurement.
 - **Scan Range:** Full scan from, for example, m/z 100 to 1000.

- **Tandem MS/MS:**
 - **Precursor Ion:** Select the deprotonated molecule $[M-H]^-$ at m/z **345.17**.
 - **Fragmentation:** Use collision-induced dissociation (CID). The collision energy should be optimized, but expect fragments at m/z 301 (loss of CO_2) and m/z 283 (sequential loss of H_2O) [3].

Data Interpretation and Identification

- **Chromatographic Separation:** Note the retention time of the peak with m/z 345.171. **Isorosmanol and its isomers will have different retention times** [3]. Co-injection with an authentic standard is the only definitive method for confirmation.
- **Accurate Mass:** The measured mass of the $[M-H]^-$ ion should match the theoretical mass of $C_{20}H_{25}O_5$ (345.171) within a few ppm error.
- **Fragmentation Pattern:** Confirm the presence of the characteristic neutral losses to CO_2 (-44 Da) and H_2O (-18 Da) in the MS/MS spectrum.

Critical Considerations for Researchers

- **The Isomer Challenge:** The most significant hurdle is the co-occurrence of rosmanol, epirosmanol, and **isorosmanol**, which have identical molecular masses and very similar fragmentation patterns [3] [2]. High-resolution chromatography is essential to separate them before mass spectrometric detection.
- **Compound Stability:** Carnosic acid and its derivatives are prone to oxidation [1] [2]. Perform extractions and sample storage under inert atmosphere and low light when possible to prevent artifactual formation or degradation.
- **Method Validation:** For quantitative or definitive identification, it is necessary to use a commercially available **authentic chemical standard** of **Isorosmanol** to confirm retention time and fragmentation pattern.

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